molecular formula C24H32N2O3S B14784016 Apd 916;apd916

Apd 916;apd916

Cat. No.: B14784016
M. Wt: 428.6 g/mol
InChI Key: RRAGUTZCGCIMCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for APD-916 are not extensively detailed in publicly available sources. it is known that APD-916 is a small molecule drug with the molecular formula C23H31NO3S and a molecular weight of 401.56 g/mol .

Chemical Reactions Analysis

APD-916 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methoxypropylsulfonyl group.

    Reduction: Reduction reactions can occur at the nitrogen atom in the pyrrolidine ring.

    Substitution: The biphenyl structure allows for substitution reactions, particularly at the para positions of the phenyl rings.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions include oxidized, reduced, and substituted derivatives of APD-916 .

Scientific Research Applications

APD-916 has several scientific research applications, including:

Comparison with Similar Compounds

APD-916 is unique in its high potency and selectivity as an inverse agonist of the histamine H3 receptor. Similar compounds include:

    Pitolisant: Another histamine H3 receptor inverse agonist used for the treatment of narcolepsy.

    Thioperamide: A histamine H3 receptor antagonist with applications in research.

    Ciproxifan: A potent histamine H3 receptor antagonist used in scientific studies.

Compared to these compounds, APD-916 has shown promising results in preclinical and clinical studies, particularly in enhancing wakefulness and reducing cataplexy episodes .

Properties

Molecular Formula

C24H32N2O3S

Molecular Weight

428.6 g/mol

IUPAC Name

4-[4-[2-(2-methylpyrrolidin-1-yl)ethyl]phenyl]-N-(oxan-4-yl)benzenesulfonamide

InChI

InChI=1S/C24H32N2O3S/c1-19-3-2-15-26(19)16-12-20-4-6-21(7-5-20)22-8-10-24(11-9-22)30(27,28)25-23-13-17-29-18-14-23/h4-11,19,23,25H,2-3,12-18H2,1H3

InChI Key

RRAGUTZCGCIMCD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1CCC2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)NC4CCOCC4

Origin of Product

United States

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